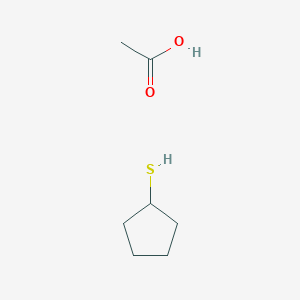

Acetic acid;cyclopentanethiol

Description

Structure

2D Structure

Properties

Molecular Formula |

C7H14O2S |

|---|---|

Molecular Weight |

162.25 g/mol |

IUPAC Name |

acetic acid;cyclopentanethiol |

InChI |

InChI=1S/C5H10S.C2H4O2/c6-5-3-1-2-4-5;1-2(3)4/h5-6H,1-4H2;1H3,(H,3,4) |

InChI Key |

BTQCQDAJXMGVLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1CCC(C1)S |

Origin of Product |

United States |

Synthetic Methodologies for S Cyclopentyl Thioacetate and Analogous Thioesters

Classical Esterification of Cyclopentanethiol (B157770) with Acetic Acid Derivatives

Traditional methods for forming thioesters often parallel those used for oxygen esters, involving the reaction of a thiol with a carboxylic acid or its activated derivatives.

Condensation Reactions with Carboxylic Acids in the Presence of Dehydrating Agents

Direct condensation of a thiol, such as cyclopentanethiol, with a carboxylic acid like acetic acid requires the removal of water to drive the equilibrium towards the thioester product. wikipedia.orgresearchgate.net This is typically accomplished using a dehydrating agent. A common reagent for this purpose is dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org The reaction proceeds by the activation of the carboxylic acid by the dehydrating agent, followed by nucleophilic attack of the thiol.

Other dehydrating systems, such as a combination of methanesulfonic acid and silica (B1680970) gel, have also been employed for the synthesis of 2-substituted benzothiazoles from o-aminothiophenols and carboxylic acids, demonstrating the utility of acidic catalysts in promoting condensation. mdpi.com Phenyl dichlorophosphate (B8581778) in the presence of pyridine (B92270) has been shown to be an effective activating agent for the condensation of various carboxylic acids and thiols at room temperature, often providing good yields. cdnsciencepub.com

Table 1: Dehydrating Agents for Thioester Synthesis

| Dehydrating Agent/System | Reactants | Notes |

| Dicyclohexylcarbodiimide (DCC) | Carboxylic Acid + Thiol | A widely used agent for forming esters and thioesters. wikipedia.org |

| MeSO₃H/SiO₂ | Carboxylic Acid + o-Aminothiophenol | Used for the synthesis of 2-substituted benzothiazoles. mdpi.com |

| Phenyl Dichlorophosphate/Pyridine | Carboxylic Acid + Thiol | Effective for condensation under mild, room temperature conditions. cdnsciencepub.com |

Nucleophilic Acylation with Acid Chlorides and Anhydrides

A highly efficient and common method for thioester synthesis involves the nucleophilic acyl substitution of more reactive carboxylic acid derivatives, such as acid chlorides and anhydrides. researchgate.netmasterorganicchemistry.com The reaction of an acid chloride with the sodium salt of a thiol (a thiolate) readily produces a thioester. wikipedia.org Similarly, acid anhydrides react with thiols, often in the presence of a base or a catalyst, to yield thioesters. wikipedia.orgresearchgate.net

For instance, cobalt(II) chloride in acetonitrile (B52724) can catalyze the coupling of thiols with acid chlorides or anhydrides, resulting in excellent yields of thioesters. researchgate.net Hafnium(IV) and zirconium(IV) salts have also been shown to be effective catalysts for acylation reactions. organic-chemistry.org Furthermore, various Lewis acids, including copper(II) triflate, can catalyze the acetylation of thiols with acetic anhydride (B1165640) under mild conditions. organic-chemistry.org In some cases, these reactions can even proceed without a catalyst at elevated temperatures. researchgate.net

The reactivity of the acylating agent is a key factor. Acid chlorides are generally more reactive than anhydrides, which are in turn more reactive than the parent carboxylic acid. athabascau.caucalgary.ca This reactivity trend allows for the selection of appropriate conditions for the desired transformation.

Table 2: Catalysts for Nucleophilic Acylation of Thiols

| Catalyst | Acylating Agent | Conditions |

| Cobalt(II) chloride | Acid Chloride/Anhydride | Acetonitrile solvent. researchgate.net |

| Hafnium(IV)/Zirconium(IV) salts | Acetic Anhydride | - organic-chemistry.org |

| Copper(II) triflate | Acetic Anhydride | Dichloromethane solvent, mild conditions. organic-chemistry.org |

| Dioxomolybdenum dichloride | Anhydrides | High chemoselectivity. acs.org |

Alkylation of Thiocarboxylic Acid Salts (e.g., Potassium Thioacetate)

An alternative approach to forming thioesters is through the alkylation of a thiocarboxylic acid salt, such as potassium thioacetate (B1230152). wikipedia.org This method involves the reaction of the thiocarboxylate anion with an alkyl halide, like cyclopentyl bromide or iodide. This is an SN2 reaction where the thiocarboxylate acts as the nucleophile. wikipedia.orgconicet.gov.ar

This method is particularly useful for preparing S-aryl thioacetates from aryl halides, often employing palladium or copper catalysts to facilitate the coupling reaction. researchgate.netresearchgate.net For instance, aryl and heteroaryl iodides can be converted to their corresponding thioacetates in good to excellent yields using copper catalysis in a green solvent like cyclopentyl methyl ether. researchgate.netresearchgate.net Similarly, palladium-mediated couplings of aryl bromides and triflates with potassium thioacetate have been developed. researchgate.net While direct alkylation of potassium thioacetate with a secondary alkyl halide like cyclopentyl bromide can occur, it may be less efficient than with primary halides due to competing elimination reactions. conicet.gov.ar

Advanced Synthetic Approaches to Thioester Formation

Modern synthetic chemistry has introduced more sophisticated methods for thioester synthesis, including enzymatic and photochemical approaches, which often offer milder reaction conditions and improved selectivity.

Enzymatic Catalysis in Thioester Synthesis

Enzymes, particularly lipases, have emerged as powerful catalysts for the synthesis of thioesters, offering high efficiency and mild reaction conditions. mdpi.comdss.go.th Lipase-catalyzed thioesterification can be performed through the transesterification of thiols with vinyl esters or by direct esterification of carboxylic acids. mdpi.com

For example, Lipase (B570770) TL IM from Thermomyces lanuginosus has been used effectively in a continuous-flow microreactor for the synthesis of various thioesters from thiols and vinyl esters, achieving high conversions in short reaction times. mdpi.com Solvent-free lipase-catalyzed thioesterification of fatty acids with alkanethiols in vacuo has also been reported, yielding long-chain acyl thioesters in high purity. dss.go.th Different lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei (Lipozyme RM IM), have shown varying effectiveness depending on the specific substrates. dss.go.thnih.gov Enzymatic methods can also be applied to the synthesis of polythioesters through ring-opening polymerization of cyclic thioesters. acs.org

Table 3: Lipases Used in Thioester Synthesis

| Lipase | Source Organism | Application |

| Lipase TL IM | Thermomyces lanuginosus | Continuous-flow transesterification. mdpi.com |

| Novozym 435 (Lipase B) | Candida antarctica | Solvent-free thioesterification, ring-opening polymerization. dss.go.thnih.govacs.org |

| Lipozyme RM IM | Rhizomucor miehei | Solvent-free thioesterification of dithiols. nih.gov |

| Lipase Type VII | Candida rugosa | Solvent-free thioesterification. dss.go.th |

Visible-Light-Mediated Thioesterification Strategies

In recent years, visible-light-mediated reactions have gained prominence as a green and efficient way to forge chemical bonds. Several strategies for thioester synthesis under visible light have been developed, often proceeding through radical intermediates. rsc.org

One approach involves the cross-dehydrogenative coupling of thiols with aldehydes, mediated by a photosensitizer like Eosin Y and an oxidant such as tert-butyl hydroperoxide (TBHP), to form thioesters at room temperature. acs.org This method generates an acyl radical from the aldehyde, which then reacts with a disulfide formed in situ from the thiol. acs.org

Another strategy utilizes the formation of an electron-donor-acceptor (EDA) complex. For instance, thioesters can be synthesized from aryl sulfonium (B1226848) salts and potassium thioacid salts under visible light without the need for an external photocatalyst or oxidant. chemrxiv.org Similarly, a visible-light-induced deaminative thioesterification of amino acid-derived Katritzky salts with thiobenzoic acid has been reported, proceeding through an EDA complex. organic-chemistry.org Thiobenzoic acids themselves can act as dual reagents, serving as both a one-electron reducing agent and a reactant to form sulfur radical species that lead to thioesters. organic-chemistry.org

Table 4: Visible-Light-Mediated Thioesterification Methods

| Method | Reactants | Key Features |

| Cross-Dehydrogenative Coupling | Thiol + Aldehyde | Eosin Y photocatalyst, TBHP oxidant. acs.org |

| EDA Complex Formation | Aryl Sulfonium Salt + Potassium Thioacid Salt | Metal-, photocatalyst-, and oxidant-free. chemrxiv.org |

| Deaminative Thioesterification | Katritzky Salt + Thiobenzoic Acid | Photocatalyst-free, EDA complex mediated. organic-chemistry.org |

| Dual Reagent Approach | Thiobenzoic Acid + Thiol | Photocatalyst-free. organic-chemistry.org |

Mechanochemical Synthesis Protocols for Thioesters

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, has emerged as a powerful and green alternative to traditional solution-phase synthesis. researchgate.netacs.org This approach often reduces or eliminates the need for solvents, decreases reaction times, and can lead to different reactivity or selectivity compared to conventional methods. researchgate.netbeilstein-journals.org

In the context of thioester synthesis, mechanochemical methods have shown significant promise. For example, a stereoselective mechanochemical synthesis of thiomalonate Michael adducts has been developed. beilstein-journals.orgnih.gov This reaction, which uses chiral primary amines for iminium catalysis, proceeds significantly faster in a ball mill (one hour) compared to solution-based reactions (24 to 168 hours), demonstrating the remarkable rate enhancement achievable with mechanochemistry. beilstein-journals.orgnih.gov Although a slight reduction in enantioselectivity was observed, the dramatic decrease in reaction time highlights a major advantage of the solvent-free approach. beilstein-journals.org This represents a key application of using easily enolizable thioesters as nucleophiles under mechanochemical conditions. nih.gov

Another application is the catalyst-free, one-pot, three-component synthesis of α,α-amino thioketones via the thiolation of in situ formed α-imino ketones. acs.org This reaction is performed by grinding the components (2-oxo aldehydes, amines, and thiols) together, showcasing a highly efficient and atom-economical process that avoids catalysts and bulk solvents. acs.org The protocol is compatible with various aliphatic thiols, including benzylthiol and ethanethiol. acs.org

Mechanochemical methods have also been applied to the synthesis of other thioamides. The use of Lawesson's reagent for the high-yield, solvent-free conversion of amides and esters to their corresponding thio-analogues demonstrates the broad applicability of this technique. researchgate.net Furthermore, the synthesis of primary amides from various esters has been achieved through ball milling with calcium nitride, showing that mechanochemistry can be extended to a wide range of ester transformations, including those involving thioethers. organic-chemistry.org

Table 2: Mechanochemical Approaches to Thioester Synthesis and Related Reactions

| Reaction Type | Key Features | Reaction Time | Advantages | Reference |

|---|---|---|---|---|

| Stereoselective Michael Addition | Iminium catalysis, bisthiomalonates | 1 hour | Rapid synthesis, solvent-free | beilstein-journals.orgnih.gov |

| Three-component Thiolation | One-pot, catalyst-free | Not specified | High efficiency, green protocol | acs.org |

| Thionation of Esters/Amides | Lawesson's reagent | Not specified | Solvent-free, high yield | researchgate.net |

| Primary Amide Synthesis from Esters | Calcium nitride, ball milling | 90 minutes | Reduced waste, mild conditions | organic-chemistry.org |

Thiol-Based Reactions in Diverse Reaction Systems

Beyond conventional organic solvents, the synthesis of thioesters has been explored in a variety of alternative reaction media and under unique initiation conditions, aiming for greener, more efficient, and novel reaction pathways. These diverse systems include deep eutectic solvents (DESs), ionic liquids (ILs), and photochemical or electrochemical setups.

Deep Eutectic Solvents (DESs): DESs are emerging as environmentally friendly and recyclable alternatives to volatile organic solvents. researchgate.net They have been successfully employed in radical-mediated hydrothiolation reactions. rsc.org For example, the thiol-ene "click" reaction, an efficient method for forming thioethers and thioesters, has been performed in DESs and DES-water mixtures. rsc.org This can be initiated either by UV light or even by atmospheric oxygen, providing a green methodology for synthesizing modified amino acids and peptides at cysteine residues. rsc.org In some cases, the DES, such as a choline (B1196258) chloride/urea mixture, can act as both the solvent and a catalyst for C-S bond formation. researchgate.net One study demonstrated that an additive-free acyl thiol-ene reaction could be achieved in a DES system for certain substrates. rsc.org

Ionic Liquids (ILs): Ionic liquids have also been utilized as catalysts and reaction media for thioesterification. nih.govresearchgate.net Tunable aryl imidazolium (B1220033) ionic liquids with dual Brønsted–Lewis acidic character have been shown to effectively catalyze the coupling of aldehydes and thiols to form thioesters in good to excellent yields. nih.gov A significant advantage of this system is that the ionic liquid can be recovered and reused multiple times with only a slight decrease in catalytic activity, enhancing the sustainability of the process. nih.govresearchgate.net

Photochemical and Electrochemical Reactions: Light-induced reactions offer mild and selective pathways for thioester synthesis. Radical-mediated acyl thiol-ene reactions, for instance, provide a chemoselective route to thioesters. rsc.org The process involves the generation of a thioacid radical, which then adds to an alkene with anti-Markovnikov selectivity. rsc.org This can be initiated by UV light with a photoinitiator or, in some systems, simply by atmospheric oxygen. rsc.org Another photochemical approach involves the reaction of thioacids and thiols under visible light without an external photocatalyst, where the thioacid itself plays a dual role as a reactant and a one-electron reducing agent. organic-chemistry.org

Electrochemical methods provide another avenue, often avoiding harsh oxidants or reductants. rsc.org An electrochemical three-component reaction involving elemental sulfur, an α-keto acid, and a diazoalkane has been developed for the metal-free and oxidant-free synthesis of thioesters. rsc.org In a different approach, a thiazolium precatalyst has been used to facilitate the electrochemical oxidation of aldehydes and thiols, leading to thioesters in very good yields in an atom-efficient manner that avoids stoichiometric oxidants. organic-chemistry.org

Enzymatic Synthesis in Flow Microreactors: Biocatalysis offers a highly selective and environmentally benign route to thioesters. The lipase-catalyzed transesterification of thiols with vinyl esters has been successfully performed in a continuous-flow microreactor. mdpi.com Using an immobilized lipase from Thermomyces lanuginosus, high conversions (up to 96%) to the desired thioester could be achieved in short reaction times (around 30 minutes) under mild conditions (50 °C). mdpi.com This combination of enzymatic catalysis and flow chemistry represents a highly efficient and green manufacturing process. mdpi.com

Table 3: Thioester Synthesis in Diverse Reaction Systems

| System Type | Methodology | Key Features | Advantages | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvents (DES) | Radical Thiol-Ene Reaction | UV or O₂ initiation | Green, recyclable medium, potential for biocatalysis | rsc.orgrsc.org |

| Ionic Liquids (IL) | Dual Acid-Catalyzed Coupling | Aldehydes + Thiols | Recyclable catalyst, high yields | nih.govresearchgate.net |

| Photochemical | Acyl Thiol-Ene Reaction | UV or visible light initiation | Mild, chemoselective, catalyst-free options | rsc.orgorganic-chemistry.org |

| Electrochemical | Three-Component Reaction | Elemental sulfur, α-keto acid | Metal-free, oxidant-free, high atom economy | rsc.org |

| Flow Microreactor | Lipase-Catalyzed Transesterification | Vinyl esters + Thiols | Short reaction time, high conversion, green | mdpi.com |

Reaction Mechanisms and Reactivity Profiles of S Cyclopentyl Thioacetate

Mechanistic Investigations of Thioester Formation Pathways

The synthesis of thioesters like S-cyclopentyl thioacetate (B1230152) can be achieved through several routes, each with distinct mechanistic features. These pathways often involve the activation of a carboxylic acid or its derivative to facilitate the reaction with a thiol.

Thioesterification, the condensation of a carboxylic acid and a thiol, typically requires a catalyst to proceed efficiently. wikipedia.org Common laboratory methods include reacting an acid chloride with a thiol salt or using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to drive the condensation of the free acid and thiol. wikipedia.org More advanced and sustainable methods utilize specific catalysts to improve efficiency and selectivity.

Copper-Catalyzed Thioesterification: Copper(I) catalysts, in conjunction with ligands such as 1,10-phenanthroline, are effective for coupling aryl iodides with potassium thioacetate to form S-aryl thioacetates. researchgate.net While this specific example yields an aryl thioester, the underlying mechanism provides insight into metal-catalyzed C-S bond formation relevant to S-cyclopentyl thioacetate synthesis. Mechanistic studies suggest the formation of a [Cu(I)/(phen)₂]⁺ complex, which then reacts with the thioacetate to form the catalytically active species. researchgate.net The cycle is believed to proceed through an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate. researchgate.net A green chemistry approach using the solvent cyclopentyl methyl ether (CPME) has also been developed for this type of copper-catalyzed reaction. researchgate.netnih.govmdpi.com

Organocatalyzed Thioesterification: An alternative approach involves the integration of organocatalysis with electrosynthesis for the direct conversion of aldehydes to thioesters. acs.orgorganic-chemistry.org In this system, a thiazolium precatalyst reacts with an aldehyde to form a Breslow intermediate. Anodic oxidation of this intermediate generates an acyl thiazolium species, which is a highly reactive acylating agent. This species then readily reacts with a thiol, such as cyclopentanethiol (B157770), to yield the corresponding thioester and regenerate the active catalyst. organic-chemistry.org A key challenge in this method is the competing oxidation of the thiol to form disulfide byproducts, a process that can be minimized by carefully selecting the base used in the reaction. acs.orgorganic-chemistry.org

| Method | Catalyst System | Precursors | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Cross-Coupling | CuI / 1,10-phenanthroline | Aryl Halide + Potassium Thioacetate | Oxidative addition-reductive elimination via Cu(III) intermediate | researchgate.net |

| Organocatalyzed Anodic Oxidation | Thiazolium Precatalyst | Aldehyde + Thiol | Anodic oxidation of Breslow intermediate to form an acyl thiazolium species | organic-chemistry.org |

| Classical Condensation | DCC (Dehydrating Agent) | Carboxylic Acid + Thiol | Activation of carboxylic acid for nucleophilic attack by thiol | wikipedia.org |

Proton-coupled electron transfer (PCET) represents a fundamental activation mechanism where an electron and a proton are exchanged together, often in a single, concerted step. acs.orgnih.gov This process allows for the homolytic activation of bonds, including S-H bonds in thiols, under conditions where separate proton or electron transfer would be energetically unfavorable. acs.org PCET pathways are crucial in various biological and synthetic redox reactions. acs.orgchinesechemsoc.orgrsc.org

PCET mechanisms are categorized as either stepwise or concerted:

Stepwise PCET: Involves the initial transfer of an electron followed by a proton (ET/PT) or a proton followed by an electron (PT/ET). These pathways generate high-energy charged intermediates. acs.org

Concerted PCET: The electron and proton are transferred in a single kinetic step, avoiding high-energy intermediates. This pathway is generally favored when the stepwise intermediates are significantly higher in energy. acs.org

For the oxidation of a thiol like cyclopentanethiol, a concerted PCET mechanism involving a photocatalyst and a base would directly generate a cyclopentylthiyl radical, which could then be trapped by an acyl source to form S-cyclopentyl thioacetate.

Degradation and Cleavage Mechanisms of Thioester Bonds

The thioester linkage in S-cyclopentyl thioacetate is susceptible to cleavage by various nucleophiles and redox processes. These degradation pathways are fundamental to the biological roles of thioesters (e.g., Acetyl-CoA) and their application in materials science and drug delivery. wikipedia.orgacs.org

Thioesters undergo hydrolysis to yield a carboxylic acid and a thiol. wikipedia.org This reaction can be mediated by acid, base, or occur neutrally, though it is generally slow under physiological conditions without enzymatic catalysis. chemrxiv.orgresearchgate.net For example, the non-enzymatic hydrolysis half-life of S-methyl thioacetate at pH 7 is reported to be 155 days. chemrxiv.orgresearchgate.net The stability of the thioester bond is influenced by its surrounding chemical environment; hydrophobic surroundings can hinder the access of water and further slow hydrolysis. chemrxiv.org Basic hydrolysis is a common method for the deprotection of thioacetates in the laboratory to generate the free thiol. sigmaaldrich.com

In the environment, microorganisms have evolved enzymatic pathways for the complete biodegradation of various organic compounds. nih.govresearchgate.net Some of these pathways involve the formation of coenzyme A (CoA) thioesters as central intermediates. nih.govresearchgate.net The degradation of these thioester intermediates often proceeds through novel aerobic pathways that involve epoxidation of an associated aromatic ring followed by hydrolytic cleavage of the ring structure. nih.govresearchgate.net This highlights that while the thioester bond itself might be relatively stable to simple hydrolysis, its presence within a larger molecule can enable specific enzymatic degradation routes.

Aminolysis: The reaction of a thioester with an amine, known as aminolysis, results in the formation of an amide and a thiol. This reaction is generally slower than the corresponding reaction of an oxygen ester. chemrxiv.org In synthetic applications, achieving complete aminolysis of polymeric thioesters can require a large excess of the amine or harsh conditions, such as using concentrated ammonia (B1221849) in methanol. chemrxiv.org

Thiolysis (Thiol-Thioester Exchange): Thiolysis, or thiol-thioester exchange, is a dynamic covalent reaction where a thiol reacts with a thioester, resulting in the displacement of the original thiol from the thioester. rsc.org This exchange is reversible and plays a significant role in native chemical ligation for peptide synthesis and in the development of dynamic polymer networks. acs.orgnih.gov

The reaction is catalyzed by bases or nucleophiles. rsc.orgrsc.org

Base Catalysis: A base deprotonates the incoming thiol to form a more nucleophilic thiolate anion, which then attacks the thioester carbonyl. The rate of exchange is influenced by the pKa of the base and the thiol. rsc.org

Nucleophilic Catalysis: Certain nucleophiles, such as quinuclidine, can also potently catalyze the exchange, even if they are not strong enough bases to generate a significant concentration of thiolate. rsc.orgrsc.org

The efficiency of the exchange is also dependent on solvent polarity, with more polar solvents generally promoting the reaction. rsc.org In the context of S-cyclopentyl thioacetate, reaction with a different thiol (R'-SH) would lead to an equilibrium mixture containing the starting materials and the new thioester (acetyl-SR') and cyclopentanethiol.

| Pathway | Reagent | Products | Key Features | Reference |

|---|---|---|---|---|

| Hydrolysis | Water (H₂O) | Carboxylic Acid + Thiol | Slow at neutral pH without enzymes; catalyzed by acid or base. | wikipedia.orgchemrxiv.org |

| Aminolysis | Amine (R-NH₂) | Amide + Thiol | Generally slow; can require excess amine or harsh conditions. | chemrxiv.org |

| Thiolysis | Thiol (R'-SH) | New Thioester + Original Thiol | Reversible exchange reaction; catalyzed by bases or nucleophiles. | acs.orgrsc.org |

| Oxidative Cleavage | Oxidizing Agent (e.g., Oxone, P450) | Carboxylic Acid + Sulfonic Acid or Sulfenic Acid | Irreversible cleavage; involves oxidation of the sulfur atom. | rsc.orgnih.gov |

The sulfur atom in a thioester is susceptible to oxidation, which can lead to the cleavage of the C-S bond. This is a key mechanism in the metabolism of certain drugs and a useful transformation in synthetic chemistry. nih.govnih.gov

Chemical Oxidation: Strong oxidizing agents like peroxymonosulfate (B1194676) (sold as Oxone) can readily convert thioesters into carboxylic acids and sulfonic acids. rsc.org This transformation proceeds via initial oxidation at the sulfur atom. rsc.orgnih.gov Photo-oxidation, using light in the presence of an oxidant, can also be employed to achieve this cleavage, transforming hydrophobic thioester surfaces into hydrophilic, sulfonic acid-bearing ones. nih.gov

Metabolic Oxidative Cleavage: In biological systems, the oxidative cleavage of thioesters is often catalyzed by cytochrome P450 (CYP) monooxygenases. nih.gov This process is central to the bioactivation of antithrombotic prodrugs like clopidogrel (B1663587) and ticlopidine, which contain a thiolactone (a cyclic thioester). wikipedia.orgnih.gov The P450-catalyzed reaction involves the oxidative activation of the thioester bond, leading to the formation of a highly reactive sulfenic acid intermediate (R-SOH). nih.gov This intermediate can then react with other thiols, such as glutathione, to form mixed disulfides or be reduced to the pharmacologically active thiol metabolite. nih.gov This metabolic pathway provides a detailed mechanism for how thioesters can be cleaved oxidatively to release a functional thiol. nih.gov

Intramolecular and Intermolecular Reactivity of Thioesters

Thioesters, including S-cyclopentyl thioacetate, are a class of organosulfur compounds that serve as pivotal intermediates in a multitude of chemical transformations. Their reactivity is governed by the nature of the thioester bond (C-S), which is less stable and more susceptible to nucleophilic attack compared to the C-O bond in esters. This heightened reactivity makes them valuable in both biological systems and synthetic organic chemistry. libretexts.org

Intermolecular reactions involving thioesters are common, where the thioester acts as an electrophile. A primary example is the thia-Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, which is a fundamental method for forming carbon-sulfur bonds. srce.hr Thioesters participate as acyl donors in reactions with various nucleophiles. For instance, in the presence of a base, thiols can add to α,β-unsaturated carbonyl compounds in a process traditionally catalyzed by strong bases or Lewis acids. srce.hr The reactivity of thioesters allows them to undergo coupling reactions, such as those mediated by palladium or copper catalysts, to form new bonds. researchgate.netresearchgate.net

Intramolecular reactivity is also a key feature of thioester chemistry, leading to the formation of cyclic structures. For example, ω-vinylalkyl esters of thioxoacetic acid can undergo intramolecular 'ene' reactions to form various-sized thialactones. rsc.org Similarly, intramolecular C-H insertion reactions catalyzed by transition metals can lead to the formation of fused heterocyclic systems. ucc.ie Another significant intramolecular process is the S-to-N acyl transfer, which is a crucial step in native chemical ligation (NCL), a powerful method for synthesizing large peptides and proteins. This process typically involves an initial intermolecular transthioesterification, followed by a spontaneous intramolecular S-to-N acyl shift to form a stable amide bond. acs.orgresearchgate.net

The general reactivity of thioesters is influenced by various factors, including the solvent. Polar solvents are known to enhance the rate and conversion of reactions involving thioesters. acs.org

Table 1: Effect of Solvent on the Uncatalyzed Addition of Thiophenol to Ethyl Propiolate This table illustrates the general principle of how solvent polarity can affect the reaction rates and yields for reactions involving sulfur nucleophiles, a principle applicable to the reactivity of thioesters.

| Solvent | Dielectric Constant (ε) | Time | Yield (%) |

| Water | 80.1 | 5 min | 98 |

| Methanol | 32.7 | 30 min | 95 |

| Acetonitrile (B52724) | 37.5 | 30 min | 90 |

| Dimethylformamide (DMF) | 36.7 | 30 min | 82 |

| Data sourced from a detailed investigation on solvent effects on thiol conjugate additions. acs.org |

Acyl Transfer Capabilities of Thioesters in Organic Transformations

Acyl transfer reactions are fundamental in organic chemistry, involving the transfer of an acyl group from a donor molecule to a nucleophile. fiveable.me Thioesters are highly effective acylating agents, a property attributed to the moderate stability of the C-S bond and the excellent leaving group ability of the thiolate anion (RS⁻). libretexts.org In the hierarchy of carboxylic acid derivative reactivity, thioesters are more reactive than esters and amides but less reactive than acyl chlorides and anhydrides. fiveable.me This intermediate reactivity allows for controlled acyl transfer under relatively mild conditions, making them synthetically useful. acs.org

The acyl transfer potential of thioesters is central to their role in biosynthesis, most notably in the form of acetyl-coenzyme A (acetyl-CoA). libretexts.orgfiveable.me Acetyl-CoA acts as a biological acyl donor in numerous metabolic pathways, including the citric acid cycle and fatty acid synthesis. libretexts.orgfiveable.me For example, the biosynthesis of the cell surface component N-acetylglucosamine involves the reaction of glucosamine (B1671600) with acetyl-CoA, showcasing a biologically crucial acyl transfer from a thioester. fiveable.me

In synthetic organic chemistry, thioesters are versatile intermediates for the preparation of other carboxylic acid derivatives such as esters, amides, and ketones. libretexts.orgacs.org

Transfer to Oxygen Nucleophiles (Esters): Thioesters react with alcohols to form esters. This transformation is energetically favorable because the resulting ester C-O bond is more stable than the initial thioester C-S bond. libretexts.org

Transfer to Nitrogen Nucleophiles (Amides): The reaction of thioesters with amines is a common and efficient method for amide bond formation. This capability is exploited in native chemical ligation, where a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine. acs.orgresearchgate.net The process involves an initial transthioesterification followed by an intramolecular S-to-N acyl transfer. acs.org

Transfer to Carbon Nucleophiles (Ketones): Thioesters can react with organometallic reagents (e.g., organocuprates) to produce ketones. Palladium-catalyzed cross-coupling reactions of thioesters with organoboron or organotin reagents also provide access to ketones. acs.org

The conditions for these acyl transfer reactions are often mild and chemoselective, compatible with a wide range of functional groups. acs.org This allows for the synthesis of complex molecules without the need for extensive use of protecting groups. acs.org

Table 2: Reactivity Order of Carboxylic Acid Derivatives This table provides context for the acyl transfer capability of thioesters by comparing their reactivity to other related functional groups.

| Compound Type | General Structure | Relative Reactivity |

| Acyl Chloride | R-C(=O)-Cl | Most Reactive |

| Acid Anhydride (B1165640) | R-C(=O)-O-C(=O)-R' | ↓ |

| Thioester | R-C(=O)-S-R' | ↓ |

| Ester | R-C(=O)-O-R' | ↓ |

| Amide | R-C(=O)-NR'₂ | Least Reactive |

| Source: General principles of carboxylic acid derivative reactivity. fiveable.me |

Analytical Characterization Techniques for S Cyclopentyl Thioacetate and Thioester Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of thioesters. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer comprehensive insights into the atomic connectivity and molecular weight of the analyte.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of S-cyclopentyl thioacetate (B1230152). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.

In the ¹H NMR spectrum, the protons of the acetyl group (CH₃) typically appear as a sharp singlet in the downfield region, generally around δ 2.3-2.4 ppm. The methine proton on the cyclopentyl ring directly attached to the sulfur atom (α-proton) is expected to be the most deshielded of the ring protons, resonating as a multiplet further downfield due to the electron-withdrawing effect of the thioester group. The remaining methylene (B1212753) protons of the cyclopentyl ring will appear as overlapping multiplets in the upfield region, typically between δ 1.5 and 2.2 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the thioester group is highly deshielded and represents a characteristic peak at approximately δ 195-200 ppm. rsc.org The carbon of the acetyl methyl group resonates at a much higher field, typically around δ 30 ppm. The carbon atom of the cyclopentyl ring bonded to the sulfur (C-S) is found in the range of δ 40-50 ppm, while the other cyclopentyl carbons appear at higher fields. chemicalbook.com

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH₃-C=O | ~2.35 | Singlet (s) | ~30.5 |

| CH₃-C=O | - | - | ~198.0 |

| CH-S | ~3.8 - 4.0 | Multiplet (m) | ~45.0 |

| CH₂ (β to S) | ~2.0 - 2.2 | Multiplet (m) | ~33.0 |

| CH₂ (γ to S) | ~1.6 - 1.8 | Multiplet (m) | ~26.0 |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For S-cyclopentyl thioacetate (C₇H₁₂OS), the nominal molecular weight is 144 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺˙) would be observed at a mass-to-charge ratio (m/z) of 144.

The fragmentation pattern of thioesters in MS provides significant structural information. Common fragmentation pathways for S-cyclopentyl thioacetate include α-cleavage at the carbonyl group. The most characteristic fragments are typically the acylium ion [CH₃CO]⁺ at m/z 43 and the cyclopentanethiolate radical cation. Other significant fragmentation pathways involve the cleavage of the C-S bond, leading to the formation of a cyclopentyl cation [C₅H₉]⁺ at m/z 69 or a cyclopentanethiol (B157770) cation [C₅H₉SH]⁺ at m/z 101. chemguide.co.ukdocbrown.infolibretexts.org The loss of the entire cyclopentyl group can also generate a fragment at m/z 75, corresponding to [CH₃COSH]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion and its fragments, which serves as definitive proof of the compound's identity. rsc.org

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 144 | [C₇H₁₂OS]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | [C₅H₉S]⁺ | Loss of acetyl radical (·COCH₃) |

| 75 | [CH₃COSH]⁺˙ | Loss of cyclopentene (B43876) (C₅H₈) via rearrangement |

| 69 | [C₅H₉]⁺ | Cleavage of C-S bond, loss of ·SCOCH₃ |

| 43 | [CH₃CO]⁺ | Cleavage of S-C(O) bond (Acylium ion) |

| 42 | [C₃H₆]⁺˙ | Loss of ethene from cyclopentyl fragment |

Chromatographic Separation and Detection Methodologies

Chromatographic methods are fundamental for separating S-cyclopentyl thioacetate from reaction mixtures and for assessing its purity. Techniques like HPLC, GC-MS, and TLC are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of thioesters. nih.gov Due to the moderate polarity of S-cyclopentyl thioacetate, reversed-phase HPLC is the most common approach. sielc.com In this mode, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase.

A typical mobile phase for the analysis of thioesters is a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The inclusion of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), can improve peak shape and resolution. Detection is often performed using a UV detector, as the thioester functional group exhibits absorbance at wavelengths around 210-230 nm.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like S-cyclopentyl thioacetate. japsonline.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being detected by a mass spectrometer.

A non-polar or mid-polar capillary column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5 or HP-5ms), is typically used for separation. The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the efficient elution of all components. The mass spectrometer then fragments the eluted compounds, providing both qualitative identification based on the fragmentation pattern and quantitative data.

| Parameter | Condition |

|---|---|

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 280 °C |

| Scan Range | m/z 40-300 |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. wpmucdn.com For thioester synthesis, TLC is performed on plates coated with a polar stationary phase, most commonly silica (B1680970) gel.

A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is used as the mobile phase. wvu.edu The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. S-cyclopentyl thioacetate, being of intermediate polarity, will travel up the plate, resulting in a retardation factor (Rƒ) value that is dependent on the solvent system's polarity. A more polar solvent system (higher proportion of ethyl acetate) will result in a higher Rƒ value. brainly.com

Spots can be visualized under UV light (254 nm) if the compounds are UV-active, or by staining with a chemical reagent. rsc.org A common stain for general organic compounds, including thioesters, is potassium permanganate (B83412) (KMnO₄), which reacts with oxidizable groups to produce yellow-brown spots on a purple background.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ aluminum-backed plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |

| Estimated Rƒ | ~0.3 - 0.4 |

| Visualization | 1. UV light (254 nm) 2. Potassium permanganate (KMnO₄) stain with gentle heating |

Reactivity-Based Profiling and Chemoproteomic Approaches for Thioester Analysis

Reactivity-based profiling and chemoproteomics have emerged as powerful strategies for studying the functional state of enzymes and identifying protein targets of reactive metabolites, including thioesters, within complex biological systems. nih.govbayer.com These approaches utilize specially designed chemical probes to covalently label proteins based on their reactivity, allowing for their subsequent enrichment and identification via mass spectrometry. springernature.comyoutube.com This enables a global view of protein interactions and modifications related to thioester chemistry, moving beyond traditional methods that often only measure protein abundance. youtube.com

Principles of Reactivity-Based Probes for Thioesters

Activity-based protein profiling (ABPP) employs activity-based probes (ABPs) to covalently modify the active sites of specific target enzymes. nih.gov This methodology has been adapted to create reactivity-based probes that target proteins susceptible to modification by thioesters. These probes are meticulously designed with three key components:

A Reactive Group (Warhead): This component is often an electrophilic group that mimics the structure of a thioester, enabling it to react with nucleophilic residues on target proteins. nih.govnih.gov For thioester analysis, synthetic thioesters or similar structures can be used as novel reagents to probe for acylation events. nih.gov

A Linker: This element connects the reactive group to a reporter tag, providing adequate spatial separation to avoid interference. nih.gov

A Reporter Tag: This is typically a biotin (B1667282) molecule for affinity purification and enrichment of labeled proteins, or a fluorescent dye (fluorophore) for visualization and imaging applications. nih.govnih.gov

The covalent bond formed between the probe and the target protein is activity-dependent, providing a direct readout of the protein's functional state in its native cellular environment. bayer.complos.org

Chemoproteomic Workflow for Thioester Target Identification

The general workflow for identifying protein targets of thioesters using chemoproteomics involves several key steps. The process begins with the treatment of a complex proteome, such as a cell or tissue lysate, with a thioester-based chemical probe. youtube.com Labeled proteins are then enriched, commonly using streptavidin beads that bind to the probe's biotin tag. nih.gov

Following enrichment, the captured proteins are digested into smaller peptides, typically using an enzyme like trypsin. rsc.org These peptides are then analyzed using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.orgyoutube.com This powerful analytical technique separates the peptides and fragments them to determine their amino acid sequence, allowing for the precise identification of the protein and the specific site of probe modification. youtube.comnih.gov This approach can identify hundreds or even thousands of protein targets in a single experiment. nih.govchemrxiv.org

Research Findings and Applications

Chemoproteomic strategies have yielded significant insights into the roles of thioesters in cellular processes, particularly in identifying targets of protein acylation.

Non-Enzymatic Acylation: One key application has been the development of chemoproteomic methods to selectively enrich and identify targets of non-enzymatic acylation. nih.gov This process, driven by the inherent reactivity of thioester metabolites like malonyl-CoA, can modify and potentially inhibit the activity of cellular enzymes. nih.gov By applying a reactivity-based profiling approach to cancer cell lines, researchers have identified numerous candidate targets of non-enzymatic acylation, including several enzymes involved in lower glycolysis. nih.gov

Profiling of Post-Translational Modifications: These techniques have also been adapted to profile specific thioester-related post-translational modifications. For instance, a chemoselective strategy was developed to label and enrich proteins modified by N-homocysteinylation, a process linked to various diseases. nih.gov Using an alkynyl thioester probe, researchers successfully identified more than 800 N-homocysteinylated proteins and 304 specific modification sites in human cells, generating a global portrait of this modification. nih.gov

Challenges in Thioester Analysis: The analysis of certain thioester linkages, such as the long-chain S-acylation of proteins, presents analytical challenges due to the labile nature of the thioester bond and the hydrophobicity of the lipid modification. rsc.org However, optimized mass spectrometry workflows have been developed to improve the detection of these modified peptides without requiring chemical derivatization, enabling a more direct analysis of protein lipidation. rsc.org

Data Tables

The following tables summarize the components of typical reactivity-based probes and the classes of proteins identified in thioester-focused chemoproteomic studies.

Table 1: Components of Reactivity-Based Probes for Thioester Analysis

| Component | Function | Common Examples |

|---|---|---|

| Reactive Group (Warhead) | Covalently binds to nucleophilic residues on target proteins. | Synthetic thioesters, alkynyl thioesters, electrophilic fragments. nih.govnih.govnih.gov |

| Linker | Provides spatial separation between the reactive group and the reporter tag. | Alkyl chains, polyethylene (B3416737) glycol (PEG) chains. nih.gov |

| Reporter Tag | Enables visualization or enrichment of labeled proteins. | Biotin, Fluorescent Dyes (e.g., Rhodamine, BODIPY), Alkyne/Azide tags for click chemistry. nih.govnih.govplos.org |

Table 2: Examples of Protein Classes Identified as Thioester Targets via Chemoproteomics

| Protein Class | Biological Process | Thioester-Related Modification | Research Focus |

|---|---|---|---|

| Glycolytic Enzymes | Cellular Metabolism | Non-enzymatic acylation | Investigating the impact of reactive metabolites on enzyme function in cancer cells. nih.gov |

| Antioxidant Enzymes | Redox Regulation | Cysteine oxidation/modification | Profiling oxidation-sensitive cysteines that can interact with reactive species. springernature.com |

| Metabolic Enzymes | Various Metabolic Pathways | N-homocysteinylation | Global profiling of a disease-related post-translational modification. nih.gov |

| Transcription Regulators | Gene Expression | Cysteine modification | Understanding how redox changes and acylation affect transcriptional control. springernature.com |

| Signaling Proteins | Cell Signaling | S-acylation (Palmitoylation) | Identifying proteins whose localization and function are regulated by lipid modifications. plos.orgrsc.org |

Applications of Thioester Chemistry Relevant to S Cyclopentyl Thioacetate

Role of Thioesters in Advanced Organic Synthesis

Thioesters are versatile intermediates in the synthesis of complex organic molecules due to their enhanced reactivity. fiveable.me The carbon-sulfur bond in thioesters is weaker than the carbon-oxygen bond in esters, facilitating its cleavage and the formation of new carbon-carbon bonds. fiveable.me

Thioesters serve as effective acylating agents in a variety of organic reactions, enabling the introduction of acyl groups and the construction of larger molecular frameworks. fiveable.mesioc-journal.cn Their application in transition-metal-catalyzed cross-coupling reactions has provided efficient pathways for forming new carbon-carbon bonds. sioc-journal.cn These reactions often involve the oxidative addition of the C(O)-S bond to a low-valent transition metal. sioc-journal.cn Furthermore, thioesters can undergo chemoselective soft enolization and subsequent acylation to form β-keto thioesters, which are stable and versatile intermediates for synthesizing more complex structures like β-diketones and β-keto esters. organic-chemistry.org This method avoids the pre-formation of enolates and can be performed under mild, open-air conditions. organic-chemistry.org

Recent research has also explored the thiocarbonylation of alkenes using carbon dioxide and thiols to produce a wide range of thioesters, showcasing the versatility of thioester synthesis. rsc.org

A pivotal application of thioesters in organic synthesis is in the realm of peptide and protein synthesis, most notably through a strategy known as Native Chemical Ligation (NCL). nih.govresearchgate.net NCL allows for the chemoselective reaction of two unprotected polypeptide chains in an aqueous solution at a near-neutral pH. nih.gov The process involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov The reaction proceeds through a transthioesterification, followed by an S-to-N acyl shift, to form a native amide bond at the ligation site. nih.gov This technique has been instrumental in the total synthesis and semisynthesis of complex proteins. nih.govspringernature.com

The synthesis of the required peptide thioesters has been a subject of extensive research. While traditional methods existed, newer strategies have been developed to improve efficiency and compatibility with different peptide synthesis approaches, such as Fmoc-based solid-phase peptide synthesis (SPPS). springernature.comacs.org For instance, the use of a tert-butyl thiol linker has been shown to enhance the stability of the thioester during Fmoc-SPPS. acs.org Additionally, methods for generating peptide alkyl thioesters from peptide hydrazides and advanced thiol nucleophiles have been refined to require only a minimal excess of the thiol, expanding the scope of usable thiols. acs.orgchemrxiv.org

Thioesters in Polymer Science and Material Engineering

The unique properties of the thioester linkage are also being harnessed in the field of polymer science and material engineering, leading to the development of innovative materials with tailored properties. warwick.ac.ukrsc.org

A significant area of research is the incorporation of thioester linkages into polymer backbones to create degradable materials. warwick.ac.ukrsc.orgrsc.org These polymers offer a potential solution to plastic pollution as the thioester bond is more susceptible to cleavage under mild conditions compared to the ester and amide bonds found in many conventional polymers. rsc.org The increased reactivity of thioesters allows for their degradation via reactions like amidation. rsc.org

Researchers have successfully synthesized degradable core-crosslinked star-shaped polymers using a bifunctional thiomethacrylate crosslinker. rsc.org Another approach involves the copolymerization of thionolactones with monomers like styrene (B11656) and methacrylates to introduce degradable thioester functionality into the polymer backbone. researchgate.netchemrxiv.orgchemrxiv.org The radical ring-opening polymerization (RROP) of cyclic monomers, particularly in combination with reversible deactivation radical polymerization (RDRP) methods, allows for the creation of copolymers with heteroatom backbone functionality, including cleavable thioester groups. acs.org

Interactive Table: Methods for Incorporating Thioester Linkages into Polymers

| Polymerization Method | Monomers/Crosslinkers | Resulting Polymer Architecture | Degradation Stimulus |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | Bifunctional thiomethacrylate crosslinker, Methyl methacrylate | Star-shaped branched polymers rsc.org | Amines rsc.org |

| Free-Radical Polymerization (Semi-batch) | Thionolactone (DBT), Styrene | Copolymers with thioester backbone functionality researchgate.netchemrxiv.orgchemrxiv.org | Aminolysis researchgate.netchemrxiv.org |

| Atom-Transfer Radical Polymerization (ATRP) | Thionolactone (DOT), Acrylic comonomers | Linear and bottlebrush copolymers acs.org | Not specified |

Thioester Antioxidants in Polymer Stabilization

Thioesters function as secondary antioxidants, also known as hydroperoxide decomposers, in the stabilization of polymers. uvabsorber.comeuroplas.com.vn They work by breaking down hydroperoxides, which are formed during the oxidative degradation of polymers, into stable, non-radical products. uvabsorber.comeuroplas.com.vn This action helps to prevent the propagation of degradation reactions and prolongs the lifespan of the polymer. marketresearchintellect.com

Thioester antioxidants are particularly effective for long-term heat aging applications and are often used synergistically with primary antioxidants, such as hindered phenolics, to enhance the stability of polymers like polyolefins (e.g., polypropylene (B1209903) and polyethylene). uvabsorber.comeuroplas.com.vn While they may not significantly improve the melt stability during processing, their contribution to long-term thermal stability is crucial. uvabsorber.com The choice of a specific thioester antioxidant depends on factors like its compatibility with the polymer, color stability, and volatility. uvabsorber.com The demand for thioester antioxidants is growing, especially in high-performance applications such as automotive parts and electrical insulation. marketresearchintellect.com

Interactive Table: Common Thioester Antioxidants and Their Applications

| Thioester Antioxidant | Common Name | Polymer Applications | Key Function |

| 2,2'-Thio-bis{ethyl-B-(3,5-ditertbutyl-4-hydroxyphenyl)}- Propionate | Synox-1035, Irganox-1035 | Polyolefins (PE, PP), PBT, Styrene copolymers, PVC, PA, PU, Elastomers (SBS, EPR, EPDM) performanceadditives.us | Stabilizes processing of carbon black containing PE wire and cable resin. performanceadditives.us |

| Dodecyl thiodipropionate | Synox-PS800, Irganox-PS800 DLTDP | PE cable, XLPE cable, HDPE pipe, PP, Styrene copolymers, Polyolefins, Adhesives performanceadditives.us | Long-term thermal stability. performanceadditives.us |

| Dioctadecyl 3,3'-thiobispropanoate | Synox-PS802, Irganox-PS802 DSTDP | PP, PE, PVC, High impact polystyrene, ABS resin, Synthetic rubber, Grease performanceadditives.us | High performance, though with lower resin compatibility than PS800. performanceadditives.us |

| Ditridecylthiodipropionate | Synox-DTDTP | ABS performanceadditives.us | Effective stabilizer for ABS. performanceadditives.us |

Biochemical and Biological Significance of Thioesters

Thioesters are of fundamental importance in numerous biochemical pathways. wikipedia.orgvaia.com They are considered high-energy compounds because the hydrolysis of the thioester bond releases a significant amount of free energy. vaia.com This energy is utilized to drive various metabolic reactions. vaia.com

One of the most prominent examples of a biologically significant thioester is Acetyl-Coenzyme A (Acetyl-CoA). vaia.com Acetyl-CoA is a central molecule in metabolism, acting as a carrier of acyl groups. vaia.comlibretexts.org It plays a crucial role in the citric acid cycle (Krebs cycle), fatty acid synthesis and degradation, and the biosynthesis of numerous other cellular components like steroids and terpenes. wikipedia.orgvaia.comlibretexts.org The activation of fatty acids for processes like beta-oxidation involves their conversion to thioesters with coenzyme A. libretexts.org

Thioesters are also obligatory intermediates in the synthesis of all esters, including the complex lipids that form cell membranes. wikipedia.org Furthermore, they are involved in the synthesis of peptides and porphyrins. wikipedia.org The high reactivity of the thioester bond in molecules like Acetyl-CoA allows for the efficient transfer of acyl groups in these biosynthetic pathways. fiveable.me

The role of thioesters is so fundamental that they have been implicated in theories about the origin of life, with some scientists proposing a "Thioester World" where these molecules played a central role in energy transfer and metabolism before the evolution of ATP. wikipedia.org

Enzymes that act on thioesters, known as thioester-active enzymes, are essential for these cellular processes. ontosight.ai Defects in these enzymes can lead to various diseases, including inherited disorders of fatty acid metabolism. ontosight.ai Consequently, these enzymes are also being investigated as potential targets for the development of new therapeutic agents. ontosight.ai

Catalytic Applications Involving Thioester Chemistry

While thioesters are less utilized in organic synthesis compared to other carboxylic acid derivatives, their unique reactivity is gaining increasing appreciation. sigmaaldrich.com They serve as valuable intermediates in a variety of metal-catalyzed and radical-mediated reactions.

Modern synthetic methods focus on the efficient and atom-economical synthesis of thioesters. This includes:

Metal-Catalyzed Thiocarbonylation: Processes have been developed for the synthesis of thioesters from aryl halides and thiols using catalysts like zirconium. turito.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of aryl bromides or triflates with potassium thioacetate (B1230152) provides a mild route to S-aryl thioacetates. researchgate.net

Photoredox Catalysis: Blue light can mediate the synthesis of thioesters from aryl iodides and potassium thioacetate without the need for a transition metal catalyst. chemimpex.com

Once formed, thioesters like S-cyclopentyl thioacetate can be used as versatile building blocks. A significant application is their catalytic hydrogenation. Using ruthenium-based catalysts, thioesters can be selectively reduced to their corresponding alcohols and thiols. noaa.govchemimpex.com This reaction is notable for its efficiency and tolerance of other functional groups like amides and esters, offering a green alternative to traditional reduction methods that use stoichiometric hydride reagents. noaa.govchemimpex.com

Compound Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cyclopentanethiol derivatives in combination with acetic acid?

- Methodology : Cyclopentanethiol derivatives are synthesized via nucleophilic substitution or reduction pathways. For example, cyclopentanethiol can react with acetic acid derivatives (e.g., acetyl chloride) under basic conditions (e.g., Et₃N in CH₂Cl₂) to form thioesters . For cyclopentyl acetic acids, hydrogenation of unsaturated precursors (e.g., using Pd/C and H₂ in EtOH) followed by sulfonylation and hydrolysis yields target compounds .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients).

Q. How can researchers verify the purity and identity of acetic acid and cyclopentanethiol in reaction mixtures?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm structural integrity (e.g., cyclopentanethiol’s SH proton at δ ~1.5 ppm in CDCl₃; acetic acid’s carbonyl at ~170 ppm) .

- HPLC : Quantify acetic acid using reversed-phase C18 columns with UV detection at 210 nm .

- Elemental Analysis : Validate purity of cyclopentanethiol (>98%) via sulfur content analysis .

Q. What storage conditions are recommended for cyclopentanethiol to prevent degradation?

- Stability Data : Cyclopentanethiol is prone to oxidation. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Add stabilizers like BHT (0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How do thermodynamic properties of cyclopentanethiol (e.g., heat capacity, vapor pressure) influence its reactivity in acetic acid-mediated reactions?

- Thermodynamic Insights :

- Cyclopentanethiol exhibits pseudorotation in the gas phase, affecting its conformational stability .

- Heat Capacity : Solid (12–273 K): 120–250 J/mol·K; Liquid (273–370 K): 200–300 J/mol·K. Use these values to model reaction exothermicity .

- Vapor Pressure : 353–446 K range follows Antoine equation: log(P/mmHg) = 7.123 – 1450/(T + 230) .

- Application : Optimize distillation conditions for cyclopentanethiol separation from acetic acid by correlating vapor pressures.

Q. How can contradictory data on cyclopentanethiol-acetic acid reaction yields be resolved?

- Troubleshooting Framework :

Validate Reagent Ratios : Ensure stoichiometric excess of cyclopentanethiol (1.2–1.5 equiv) to compensate for volatility losses .

Assess Catalytic Efficiency : Test alternative catalysts (e.g., DMAP vs. Et₃N) for thioesterification .

Control Moisture : Acetic acid’s hygroscopicity may hydrolyze intermediates; use molecular sieves in anhydrous solvents .

- Case Study : Lower yields in humid conditions (e.g., 40% vs. 85% in dry DMF) highlight moisture sensitivity .

Q. What computational methods are suitable for modeling cyclopentanethiol-acetic acid interactions?

- Approach :

- DFT Calculations : Use Gaussian16 with B3LYP/6-31G(d) to map transition states in thiol-acid reactions .

- MD Simulations : Analyze solvation effects in acetic acid using GROMACS with OPLS-AA force field .

Q. How can cyclopentanethiol’s ring strain influence its reactivity in acetic acid environments?

- Mechanistic Analysis :

- Cyclopentanethiol’s 108° C-S-C bond angle (vs. 111° in cyclohexanethiol) increases ring strain, enhancing nucleophilicity .

- Kinetic Studies : Compare SN2 reaction rates with acetic anhydride: cyclopentanethiol reacts 1.8× faster than cyclohexanethiol .

Data Presentation and Reproducibility

Q. What guidelines should be followed when reporting cyclopentanethiol-acetic acid reaction data?

- Best Practices :

- Supplemental Materials : Include raw NMR/FT-IR spectra, GC-MS chromatograms, and crystallographic data (if applicable) .

- Error Reporting : Calculate standard deviations for triplicate trials (e.g., yield: 75% ± 2.5%) and disclose instrument precision (e.g., HPLC ±1.5%) .

Q. How to address discrepancies between experimental and computational results in acetic acid-thiol systems?

- Resolution Strategy :

Refine Models : Adjust solvent dielectric constants in simulations to match experimental acetic acid (ε = 6.2) .

Re-examine Assumptions : Verify protonation states (e.g., acetic acid as dimer vs. monomer in calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.